molecular formula C9H14N2O2 B2469443 N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2185980-28-1

N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide

Cat. No.: B2469443
CAS No.: 2185980-28-1
M. Wt: 182.223
InChI Key: WBHBMUXFNYUYIF-UHFFFAOYSA-N
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Description

N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide is a chemical compound characterized by a pyrrolidine ring structure with a methyl group and an oxo group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide typically involves the reaction of a pyrrolidine derivative with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halides or other nucleophiles, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide
  • N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a prop-2-enamide group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(1-methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-8(12)10-5-7-4-9(13)11(2)6-7/h3,7H,1,4-6H2,2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHBMUXFNYUYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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